molecular formula C29H27F3N6O6 B8103498 PROTAC IRAK4 ligand-1

PROTAC IRAK4 ligand-1

货号: B8103498
分子量: 612.6 g/mol
InChI 键: OGQQZVUJIJYUID-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

PROTAC IRAK4 配体-1 是一种旨在用于靶向蛋白降解的化合物。它是蛋白水解靶向嵌合体 (PROTAC) 技术的一部分,该技术旨在通过劫持泛素-蛋白酶体系统来降解特定蛋白质。 该化合物专门靶向白介素-1 受体相关激酶 4 (IRAK4),这是一种参与先天免疫反应信号通路的激酶 .

科学研究应用

Therapeutic Implications

The therapeutic potential of PROTAC IRAK4 ligand-1 is particularly relevant in:

  • Autoimmune Diseases : Overactivation of IRAK4 is implicated in conditions like rheumatoid arthritis and systemic lupus erythematosus. By degrading IRAK4, PROTACs may provide a more effective treatment strategy than conventional inhibitors .
  • Cancer Treatment : IRAK4 has been identified as a potential target in certain cancers, especially those driven by mutations in the MYD88 gene. Studies have shown that PROTACs targeting IRAK4 can significantly inhibit cell proliferation in diffuse large B-cell lymphoma (DLBCL) models .

Degradation Efficiency and Selectivity

A study demonstrated that compound 9 , a PROTAC derived from IRAK4 ligand-1, effectively reduced IRAK4 levels in DLBCL cell lines OCI-LY10 and TMD8. The degradation was concentration-dependent and showed selectivity for cells with mutant MYD88 L265P over wild-type MYD88 .

Cytokine Inhibition

Research indicated that PROTAC-mediated degradation of IRAK4 resulted in decreased secretion of pro-inflammatory cytokines such as IL-6 and TNF-α. This effect was particularly pronounced in peripheral blood mononuclear cells (PBMCs) treated with TLR agonists .

Mechanistic Insights

Investigations into the mechanistic pathways revealed that while conventional IRAK4 inhibitors blocked kinase activity, PROTACs could disrupt both kinase and scaffolding functions. This comprehensive blockade is hypothesized to lead to superior therapeutic outcomes .

Comparative Data Table

Feature Conventional Inhibitors This compound
MechanismKinase inhibitionTargeted degradation
EfficacyLimited by residual proteinComplete removal
Therapeutic ScopeSpecific to kinase activityBroader (kinase + scaffolding)
ApplicationsAutoimmune diseasesAutoimmune diseases, cancers
Side EffectsPotential off-target effectsReduced due to targeted approach

相似化合物的比较

PROTAC IRAK4 配体-1 在靶向和降解 IRAK4 方面具有独特之处。类似的化合物包括旨在降解不同靶蛋白的其他 PROTAC 分子,例如:

这些化合物具有类似的作用机制,但在其靶蛋白和使用的特定配体方面有所不同 .

生物活性

Proteolysis Targeting Chimeras (PROTACs) represent a novel class of therapeutics that leverage the ubiquitin-proteasome system to induce targeted protein degradation. Among these, PROTAC IRAK4 ligand-1 has emerged as a significant compound due to its potential therapeutic applications in treating autoimmune diseases and certain cancers, particularly those associated with dysregulated immune signaling.

Overview of IRAK4

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that plays a crucial role in the signaling pathways activated by Toll-like receptors (TLRs) and interleukin-1 receptors. Its overactivation is implicated in various autoimmune disorders and malignancies, making it a prime target for therapeutic intervention. Traditional inhibitors have focused on blocking the kinase activity of IRAK4; however, recent studies suggest that degrading the protein itself may provide superior therapeutic benefits by eliminating both its kinase activity and its scaffolding functions.

PROTACs function by linking a target protein (in this case, IRAK4) to an E3 ligase, facilitating ubiquitination and subsequent degradation by the proteasome. The design of this compound incorporates the following components:

  • IRAK4 Inhibitor : A small molecule that binds to the IRAK4 kinase domain.
  • E3 Ligase Ligand : Typically derived from thalidomide or pomalidomide, which targets cereblon (CRBN), an E3 ubiquitin ligase.

The binding of the PROTAC to both IRAK4 and CRBN forms a ternary complex, leading to the ubiquitination of IRAK4 and its degradation.

Efficacy in Cell Lines

Research has demonstrated that this compound effectively degrades IRAK4 in various cell lines, particularly those harboring mutations such as MYD88 L265P, which are common in certain types of B-cell lymphomas. For instance:

  • Cell Lines Tested : OCI-LY10 and TMD8.
  • Concentration : Compound 9 (a variant of this compound) showed significant degradation of IRAK4 at concentrations as low as 1 μM.
  • Time Dependency : Degradation was observed to be both concentration- and time-dependent.

The degradation efficiency was confirmed through immunoblotting analyses, indicating that longer linkers in the PROTAC structure enhance the formation of stable complexes necessary for effective degradation .

Cytokine Inhibition Studies

In addition to degrading IRAK4, studies have evaluated the impact on cytokine production:

  • PBMCs (Peripheral Blood Mononuclear Cells) : Treatment with this compound resulted in inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α.
  • IL-1β Stimulation : Interestingly, while IRAK4 degradation was confirmed in human dermal fibroblasts, inhibition of IL-6 release was not observed under certain conditions, suggesting that residual IRAK4 may still facilitate signaling .

Comparative Analysis with Traditional Inhibitors

A comparative study between PROTACs and traditional kinase inhibitors like PF-06650833 revealed:

FeatureThis compoundPF-06650833
MechanismDegrades IRAK4Inhibits kinase activity
Efficacy against IL-6EffectiveEffective
Duration of effectLong-lastingShort-lived
Impact on scaffolding functionYesNo

This table highlights the advantages of using PROTACs over conventional inhibitors, particularly in maintaining prolonged therapeutic effects due to complete protein degradation .

Case Studies and Clinical Implications

Several case studies have underscored the potential clinical relevance of this compound:

  • Treatment of Autoimmune Diseases : The ability to degrade IRAK4 could lead to reduced inflammation and improved outcomes in diseases like rheumatoid arthritis.
  • Oncological Applications : In B-cell lymphomas characterized by MYD88 mutations, targeting IRAK4 may provide a dual benefit by inhibiting tumor growth while modulating immune responses.

属性

IUPAC Name

4-[4-[[2-[2-[cyclopropylmethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridin-4-yl]-1,3-oxazole-4-carbonyl]amino]-3-(trifluoromethyl)pyrazol-1-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27F3N6O6/c1-28(2,3)44-27(42)37(13-16-4-5-16)22-12-18(10-11-33-22)25-35-21(15-43-25)24(39)34-20-14-38(36-23(20)29(30,31)32)19-8-6-17(7-9-19)26(40)41/h6-12,14-16H,4-5,13H2,1-3H3,(H,34,39)(H,40,41)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGQQZVUJIJYUID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CC1CC1)C2=NC=CC(=C2)C3=NC(=CO3)C(=O)NC4=CN(N=C4C(F)(F)F)C5=CC=C(C=C5)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27F3N6O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

612.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。